N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a fluorophenyl group, a methoxyphenyl piperazine moiety, and a benzenesulfonamide group. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Coupling with the Benzenesulfonamide Group: The final step involves coupling the piperazine intermediate with the benzenesulfonamide group through a sulfonamide formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, sulfonic acid derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the function of specific biological targets, such as receptors and enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-(2-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the methoxyphenyl piperazine moiety contributes to its pharmacokinetic properties .
Properties
Molecular Formula |
C26H28FN3O4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H28FN3O4S/c1-20-7-13-23(14-8-20)35(32,33)30(25-6-4-3-5-24(25)27)19-26(31)29-17-15-28(16-18-29)21-9-11-22(34-2)12-10-21/h3-14H,15-19H2,1-2H3 |
InChI Key |
JLAOQWAUAXCSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.